2-Ethyl-4-methoxy-4-oxobutanoate

Enzyme Inhibition Selectivity Profiling Carboxylesterase

2-Ethyl-4-methoxy-4-oxobutanoate (CAS 64434-42-0) is a beta-keto ester derivative with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. It is primarily utilized as a synthetic intermediate and building block in organic synthesis and pharmaceutical research.

Molecular Formula C7H11O4-
Molecular Weight 159.16 g/mol
CAS No. 64434-42-0
Cat. No. B8543231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methoxy-4-oxobutanoate
CAS64434-42-0
Molecular FormulaC7H11O4-
Molecular Weight159.16 g/mol
Structural Identifiers
SMILESCCC(CC(=O)OC)C(=O)[O-]
InChIInChI=1S/C7H12O4/c1-3-5(7(9)10)4-6(8)11-2/h5H,3-4H2,1-2H3,(H,9,10)/p-1
InChIKeyPWVXWINMUNAXMV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-methoxy-4-oxobutanoate (CAS 64434-42-0): Technical Baseline and Procurement Context


2-Ethyl-4-methoxy-4-oxobutanoate (CAS 64434-42-0) is a beta-keto ester derivative with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol [1]. It is primarily utilized as a synthetic intermediate and building block in organic synthesis and pharmaceutical research . As a member of the 4-oxobutanoate ester family, this compound possesses both ketone and ester functional groups, making it amenable to various transformations including Knoevenagel condensation, Michael addition, and hydrolysis [1]. The compound is commercially available from chemical suppliers with typical purity specifications of 95% or higher for research use .

Workflow Organic synthesis & enzyme inhibition probe
Selection Defined 2-ethyl, 4-methoxycarbonyl β-keto ester
Use Context CES1 selectivity profiling & counter-screening

Why 2-Ethyl-4-methoxy-4-oxobutanoate Cannot Be Arbitrarily Substituted with In-Class Analogs


While 2-ethyl-4-methoxy-4-oxobutanoate belongs to the beta-keto ester class, generic substitution with closely related analogs (e.g., ethyl 4-methoxy-3-oxobutanoate [CAS 66762-68-3] or ethyl 2-ethyl-3-oxobutanoate [CAS 607-97-6]) is not straightforward. The specific substitution pattern—featuring an ethyl group at the 2-position and a methoxycarbonyl group at the 4-position—dictates its unique reactivity profile, steric properties, and downstream synthetic utility . Differential enzyme inhibition profiles observed in comparative assays further underscore that even minor structural modifications can substantially alter biological target engagement and selectivity [1]. Consequently, substituting this specific compound with a generic alternative without empirical validation may compromise experimental reproducibility and synthetic outcomes.

Substitution pattern 2-ethyl and 4-methoxycarbonyl groups define reactivity; analogs may shift synthetic and biological outcomes.
Isoform selectivity Enzyme inhibition profiles may not transfer; structural analogs can alter CES1/CES2 selectivity.
Empirical validation Replacement without comparative enzyme assay data may compromise research reproducibility.

2-Ethyl-4-methoxy-4-oxobutanoate: Quantitative Differentiation Evidence for Scientific Selection


Selective Inhibition of Carboxylesterase 1 (CES1) vs. CES2: A Direct Comparator Profile

2-Ethyl-4-methoxy-4-oxobutanoate exhibits differential inhibition across human carboxylesterase isoforms. Against human CES1, the compound demonstrates an IC₅₀ of 47 nM, while against human CES2 (cocaine esterase), the IC₅₀ is 610 nM [1]. This represents a 13-fold selectivity window for CES1 over CES2, which is a quantifiable differentiation from structurally related 2-oxoester inhibitors that often display flatter selectivity profiles [2].

CES1 Selectivity
Head-to-head
IC₅₀ 47 nM (CES1) vs 610 nM (CES2); 13-fold selectivity window
Reported CES1 isoform selectivity context
Recombinant CES1 & CES2, 4-NPA substrate
Enzyme Inhibition Selectivity Profiling Carboxylesterase

Lack of Inhibitory Activity Against 5-Lipoxygenase and Soluble Epoxide Hydrolase: A Negative Selectivity Marker

In counter-screening assays, 2-ethyl-4-methoxy-4-oxobutanoate shows minimal to no inhibition of human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC₅₀ values exceeding 10,000 nM for both enzymes [1]. This lack of activity is a differentiating feature when compared to other beta-keto ester derivatives or 4-oxobutanoate analogs that may exhibit promiscuous enzyme inhibition [2].

5-LOX/sEH Activity
Class-level
IC₅₀ >10,000 nM for both 5‑lipoxygenase and soluble epoxide hydrolase
Negative selectivity for off‑target enzymes
Human recombinant enzymes; counter‑screening data
Enzyme Inhibition Counter-screening 5-Lipoxygenase Soluble Epoxide Hydrolase

No Significant Inhibition of HMG-CoA Reductase: Differentiation from Statin-like Analogs

2-Ethyl-4-methoxy-4-oxobutanoate was evaluated for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant inhibitory activity [1]. This contrasts with certain structurally related beta-keto esters and 4-oxobutanoate derivatives that have been explored as HMG-CoA reductase inhibitors .

HMG‑CoA Reductase
Class-level
No measurable inhibition
No mevalonate pathway interference
Rat hepatic microsomal assay; data to verify
Enzyme Inhibition HMG-CoA Reductase Counter-screening

2-Ethyl-4-methoxy-4-oxobutanoate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Carboxylesterase 1 (CES1) Selective Inhibitor Development

Given its 47 nM IC₅₀ against human CES1 and 13-fold selectivity over CES2, 2-ethyl-4-methoxy-4-oxobutanoate serves as a validated starting point or reference compound for developing selective CES1 inhibitors. This is particularly relevant for studying CES1-mediated drug metabolism (e.g., hydrolysis of prodrugs like oseltamivir) or for designing inhibitors to modulate CES1 activity in metabolic disorders [1].

Counter-Screening and Selectivity Profiling

The compound's lack of activity against 5-lipoxygenase (IC₅₀ >10,000 nM), soluble epoxide hydrolase (IC₅₀ >10,000 nM), and HMG-CoA reductase makes it a useful negative control or counter-screening tool in enzyme inhibition panels. Researchers can employ this compound to verify assay specificity and rule out off-target effects when screening other beta-keto ester libraries [2].

Synthetic Intermediate for Chiral Alcohol Production

As a beta-keto ester, 2-ethyl-4-methoxy-4-oxobutanoate can undergo enantioselective reduction using carbonyl reductases (e.g., from E. coli co-expressing glucose dehydrogenase) to produce chiral alcohols. This application leverages the compound's ketone functionality for biocatalytic transformations relevant to pharmaceutical intermediate synthesis .

Application
Selection Property
Validation Focus
CES1 pathway inhibition studies
Isoform selectivity profile
CES1/CES2 selectivity assay endpoints
Counter‑screening and selectivity panels
Negative selectivity for 5‑LOX/sEH/HMG‑CoA
Counter‑screening exclusion validation
Synthetic intermediate for chiral alcohols
Ketone functionality for enantioselective reduction
Biocatalytic reduction method validation

Technical Documentation Hub

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49 linked technical documents
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